molecular formula C₃₀H₂₇N₅O₇ B1148191 (+)-cis-anti-N2-BPDE-dG CAS No. 66141-82-0

(+)-cis-anti-N2-BPDE-dG

Cat. No.: B1148191
CAS No.: 66141-82-0
M. Wt: 569.56
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-cis-anti-N2-BPDE-dG is a chemical compound that is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon. This compound is formed when benzo[a]pyrene is metabolized in the body and subsequently binds to deoxyguanosine, a nucleoside component of DNA. This binding can lead to mutations and is of significant interest in the study of carcinogenesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-cis-anti-N2-BPDE-dG typically involves the metabolic activation of benzo[a]pyrene. This process includes several steps:

    Oxidation: Benzo[a]pyrene is first oxidized by cytochrome P450 enzymes to form benzo[a]pyrene-7,8-diol.

    Further Oxidation: The diol is then further oxidized to form benzo[a]pyrene-7,8-diol-9,10-epoxide.

    Reaction with Deoxyguanosine: The epoxide reacts with deoxyguanosine in DNA to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound is not common due to its highly specific and potentially hazardous nature. It is primarily synthesized in research laboratories under controlled conditions to study its effects and mechanisms.

Chemical Reactions Analysis

Types of Reactions

(+)-cis-anti-N2-BPDE-dG undergoes several types of chemical reactions:

    Oxidation: It can be further oxidized to form various oxidized derivatives.

    Reduction: It can be reduced to form less reactive species.

    Substitution: It can undergo substitution reactions where different functional groups replace the epoxide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which can be studied for their biological effects.

Scientific Research Applications

(+)-cis-anti-N2-BPDE-dG is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:

    Carcinogenesis Studies: It is used to study the mechanisms of cancer development, particularly how DNA adducts lead to mutations.

    DNA Repair Mechanisms: Researchers use this compound to understand how cells repair DNA damage caused by carcinogens.

    Drug Development: It serves as a model compound for developing drugs that can prevent or repair DNA damage.

    Environmental Toxicology: It is used to assess the impact of environmental pollutants on human health.

Mechanism of Action

The mechanism of action of (+)-cis-anti-N2-BPDE-dG involves its binding to DNA, forming adducts that can lead to mutations. These mutations occur because the adducts interfere with the normal base-pairing during DNA replication. The primary molecular targets are the nucleophilic sites on the DNA, particularly the N2 position of deoxyguanosine. This binding can activate various cellular pathways, including those involved in DNA repair, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

(+)-cis-anti-N2-BPDE-dG is unique due to its specific formation from benzo[a]pyrene and its strong binding affinity to DNA. Similar compounds include other DNA adducts formed from polycyclic aromatic hydrocarbons, such as:

    (+)-trans-anti-BPDE-dG: Another derivative of benzo[a]pyrene with a different stereochemistry.

    BPDE-dA: An adduct formed with deoxyadenosine instead of deoxyguanosine.

    Dibenzo[a,l]pyrene-dG: A similar adduct formed from a different polycyclic aromatic hydrocarbon.

These compounds are studied for their similar mutagenic and carcinogenic properties, but this compound is particularly notable for its high mutagenic potential and specific formation pathway.

Properties

CAS No.

66141-82-0

Molecular Formula

C₃₀H₂₇N₅O₇

Molecular Weight

569.56

Synonyms

[7R-(7α,8β,9β,10β)]-2’-Deoxy-N-(7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl)-Guanosine;  Benzo[a]pyrene, guanosine deriv.;  (+)-cis-anti-7,8,9-Trihydroxy-10-(2’-deoxyguanosin-2-yl)benzo[a]pyrene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.